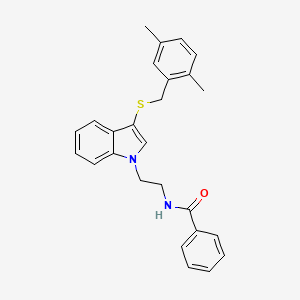

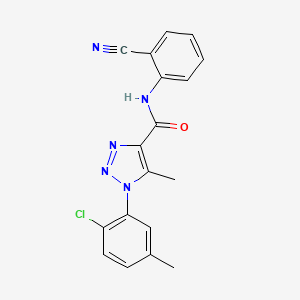

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

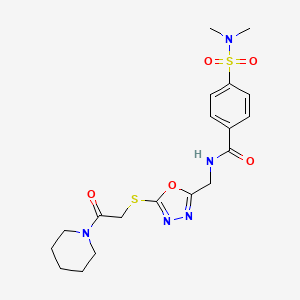

The compound “N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule that contains an indole ring, a benzyl group, and an amide group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring directly attached to a methyl group . The amide group consists of a carbonyl group (C=O) attached to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the benzyl group, and the amide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing indole rings, benzyl groups, and amide groups are known to undergo a variety of chemical reactions. For example, indoles can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, amides have strong intermolecular forces due to the presence of the polar carbonyl group and the ability to form hydrogen bonds, which can affect their boiling and melting points .Applications De Recherche Scientifique

Alkaline Phosphatase Inhibition

- N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide and its derivatives exhibit inhibitory effects on alkaline phosphatase, a key enzyme in bone and teeth calcification. Research shows that these compounds act as non-competitive inhibitors, forming enzyme-inhibitor complexes, indicating potential applications in regulating bone and teeth development (Abbasi et al., 2019).

Antimicrobial and Antiproliferative Properties

- Some derivatives of this compound have shown significant in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Additionally, certain compounds in this class have demonstrated potent antiproliferative activity against various cancer cell lines, indicating potential applications in developing novel antimicrobial and anticancer agents (Kumar et al., 2012).

NO Production Inhibition

- Research has identified certain benzamide derivatives, related to this compound, as potent inhibitors of nitric oxide (NO) production in microglia cells. This suggests potential therapeutic applications in conditions where NO production needs to be modulated, such as in certain neurological disorders or inflammatory responses (Kim et al., 2009).

Cancer Cell Targeting

- Benzamide derivatives, including those related to the compound , have been studied for their ability to target melanoma cells. They have shown promise in delivering cytostatics selectively to melanoma cells, enhancing the efficacy of cancer treatment. This implies a potential role in targeted drug delivery systems for melanoma therapy (Wolf et al., 2004).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been reported to interact with a variety of biological targets . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Based on its structural similarity to thiazole and imidazole derivatives, it can be hypothesized that it may interact with its targets through a variety of mechanisms, including inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .

Biochemical Pathways

Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and tumor growth .

Result of Action

Similar compounds have been reported to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-19-12-13-20(2)22(16-19)18-30-25-17-28(24-11-7-6-10-23(24)25)15-14-27-26(29)21-8-4-3-5-9-21/h3-13,16-17H,14-15,18H2,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZTXAYQRSQACT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373232.png)

![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)